(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide
CAS No.:
Cat. No.: VC16365217
Molecular Formula: C18H18ClNO4S
Molecular Weight: 379.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClNO4S |
|---|---|
| Molecular Weight | 379.9 g/mol |
| IUPAC Name | (E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide |
| Standard InChI | InChI=1S/C18H18ClNO4S/c19-15-6-3-14(4-7-15)5-8-18(21)20(12-17-2-1-10-24-17)16-9-11-25(22,23)13-16/h1-8,10,16H,9,11-13H2/b8-5+ |
| Standard InChI Key | ZZLVALDLGVUMEP-VMPITWQZSA-N |
| Isomeric SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C=CC3=CC=C(C=C3)Cl |
Introduction
Nomenclature and Molecular Identity
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide. The (2E) designation confirms the trans configuration of the α,β-unsaturated amide bond, a critical feature influencing its conformational stability and intermolecular interactions .
Identifiers and Synonyms
The compound is cataloged under multiple identifiers, including:
| Property | Value |
|---|---|
| CAS Registry Number | 515126-77-9 |
| PubChem CID | 5825022 |
| Molecular Formula | C₁₈H₁₈ClNO₄S |
| Molecular Weight | 379.9 g/mol |
| Synonym | STK905718 |
These identifiers facilitate unambiguous referencing across chemical databases and research literature .
Structural Characteristics
Atomic Connectivity and Functional Groups
The molecule comprises three distinct structural domains:
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4-Chlorophenyl Group: A para-chlorinated benzene ring conferring lipophilicity and electronic effects.
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Furan-2-ylmethyl Moiety: A five-membered oxygen-containing heterocycle contributing to hydrogen-bonding potential.
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1,1-Dioxidotetrahydrothiophen-3-yl Group: A sulfone-functionalized tetrahydrothiophene ring enhancing metabolic stability and polar surface area.
The acrylamide backbone (prop-2-enamide) bridges these groups, with the (E) configuration imposing a planar geometry that optimizes π-π stacking and dipole interactions .
Spectroscopic Validation
Structural confirmation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Aromatic protons resonate at δ 7.2–7.4 ppm, while the trans-alkene protons exhibit coupling constants (J) of 15–16 Hz.
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¹³C NMR: The carbonyl carbon (C=O) appears near δ 165–170 ppm, with sulfone carbons at δ 50–55 ppm.
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 380.08 ([M+H]⁺) aligns with the theoretical mass .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
A plausible synthetic route involves sequential acylations and coupling reactions:
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Step 1: Condensation of 4-chlorocinnamic acid with thiolane-3-amine to form the acrylamide intermediate.
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Step 2: N-Alkylation using furfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Step 3: Sulfoxidation of the tetrahydrothiophene ring using hydrogen peroxide or Oxone®.
Optimization Parameters
Critical reaction parameters include:
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Temperature: 0–5°C during acylation to minimize epimerization.
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility.
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Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .
Physicochemical Properties
Computed Descriptors
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 86.7 Ų |
| logP (Octanol-Water) | 2.87 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
These descriptors, calculated via PubChem’s algorithms, suggest moderate bioavailability and blood-brain barrier permeability .
Stability and Degradation
The sulfone group enhances oxidative stability, while the acrylamide bond is susceptible to hydrolysis under acidic or basic conditions. Accelerated stability studies (40°C, 75% RH) indicate a shelf life of >24 months when stored in inert atmospheres at –20°C .
Hypothesized Biological Relevance
Structure-Activity Relationship (SAR) Insights
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Chlorophenyl Group: Enhances hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors).
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Furan Ring: May participate in hydrogen bonding with biological targets (e.g., antimicrobial agents).
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Sulfone Moiety: Improves metabolic resistance by blocking cytochrome P450 oxidation.
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